molecular formula C8H9ClN2O3 B8053085 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

Cat. No.: B8053085
M. Wt: 216.62 g/mol
InChI Key: REQSOLQCDRTGDD-UHFFFAOYSA-N
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Description

6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a chemical compound with the molecular formula C8H8N2O3 and a molecular weight of 180.16 g/mol. This compound is a derivative of benzoxazine and contains a nitro group (-NO2) attached to the benzene ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride typically involves the nitration of 3,4-dihydro-2H-benzo[b][1,4]oxazine. The nitration reaction is usually carried out using concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as a catalyst under controlled temperature conditions to ensure the selective introduction of the nitro group at the 6-position of the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors or batch reactors to handle large-scale synthesis. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl can be employed to reduce the nitro group to an amine.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amino derivatives.

  • Substitution: Formation of various substituted benzoxazines depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the development of bioactive compounds that can be used in biological studies and drug discovery.

Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism by which 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, the nitro group can interact with biological targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 3,4-Dihydro-2H-benzo[b][1,4]oxazine: Lacks the nitro group, resulting in different reactivity and biological activity.

  • 6-Nitro-2H-benzo[b][1,4]oxazine: Similar structure but different positioning of the nitro group, leading to variations in chemical behavior.

  • 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one:

Biological Activity

6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride (CAS No. 28226-22-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

The compound has the following chemical characteristics:

  • Molecular Formula : C₈H₈N₂O₃
  • Molecular Weight : 180.16 g/mol
  • Density : 1.332 g/cm³
  • Melting Point : 117-119 °C
  • pKa : 2.67 (predicted) .

Pharmacological Profile

Research indicates that derivatives of 6-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine exhibit various biological activities:

  • 5-HT6 Receptor Antagonism :
    • A series of studies have reported that compounds based on this structure act as antagonists for the 5-HT6 receptor, which is implicated in cognitive functions and mood regulation. Some derivatives showed subnanomolar affinities for this receptor and demonstrated good brain penetration in animal models .
  • Antifungal Activity :
    • In vitro studies have shown that certain derivatives possess significant antifungal properties, with Minimum Inhibitory Concentration (MIC) values comparable to established antifungal agents. For instance, compounds derived from this scaffold exhibited MIC values as low as 12.5 µg/mL against various fungal strains .
  • Thromboxane A2 Receptor Antagonism :
    • Recent research highlights the dual action of some 3,4-dihydro-2H-benzo[1,4]oxazine derivatives as thromboxane A2 receptor antagonists and prostacyclin receptor agonists, suggesting their potential in cardiovascular therapies .

Case Study 1: Cognitive Enhancement

A study involving the administration of a derivative of 6-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine in rodent models demonstrated improvements in cognitive function through the modulation of serotonergic pathways. The compound significantly increased memory retention and learning capabilities compared to control groups .

Case Study 2: Antifungal Efficacy

In a comparative study against common fungal pathogens, several derivatives exhibited potent antifungal activity with MIC values lower than those of conventional treatments like ketoconazole. The structure–activity relationship (SAR) analysis indicated that modifications at specific positions enhanced antifungal potency .

Data Summary

Biological ActivityObservationsReferences
5-HT6 Receptor Antagonism Subnanomolar affinities; good brain penetration
Antifungal Activity MIC values as low as 12.5 µg/mL
Thromboxane A2 Antagonism Dual action observed

Properties

IUPAC Name

6-nitro-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3.ClH/c11-10(12)6-1-2-8-7(5-6)9-3-4-13-8;/h1-2,5,9H,3-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQSOLQCDRTGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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